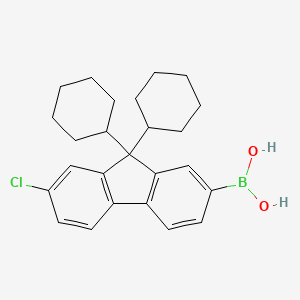

(7-Chloro-9,9-dicyclohexyl-9H-fluoren-2-YL)boronic acid

Description

(7-Chloro-9,9-dicyclohexyl-9H-fluoren-2-yl)boronic acid is a boronic acid derivative featuring a fluorene backbone substituted with two cyclohexyl groups at the 9-position and a chlorine atom at the 7-position. Its molecular formula is C25H30BClO2, with a molecular weight of 374.3234 g/mol . The compound is structurally characterized by:

- Bulky cyclohexyl substituents, which enhance steric hindrance and modulate solubility.

- Chlorine substitution at the 7-position, introducing electron-withdrawing effects that influence electronic properties and reactivity.

- A boronic acid group at the 2-position, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) and interactions with biomolecules like diols or proteases .

Properties

CAS No. |

851119-07-8 |

|---|---|

Molecular Formula |

C25H30BClO2 |

Molecular Weight |

408.8 g/mol |

IUPAC Name |

(7-chloro-9,9-dicyclohexylfluoren-2-yl)boronic acid |

InChI |

InChI=1S/C25H30BClO2/c27-20-12-14-22-21-13-11-19(26(28)29)15-23(21)25(24(22)16-20,17-7-3-1-4-8-17)18-9-5-2-6-10-18/h11-18,28-29H,1-10H2 |

InChI Key |

MROQLOLHADUCIW-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC2=C(C=C1)C3=C(C2(C4CCCCC4)C5CCCCC5)C=C(C=C3)Cl)(O)O |

Origin of Product |

United States |

Preparation Methods

Lithiation-Borylation Approach

This method involves introducing the boronic acid group via directed lithiation followed by borate ester quenching, adapted from procedures in fluorene derivatives.

- Starting Material: 7-Chloro-9,9-dicyclohexyl-2-bromofluorene (halogenation at the 2-position).

- Lithiation: React with n-butyllithium (2.5 M in hexane) in dry THF at -78°C under argon.

- Borylation: Add triisopropyl borate at low temperature, followed by gradual warming to room temperature.

- Work-up: Acidify with dilute HCl (pH 3–4), extract with ethyl acetate, and purify via recrystallization or chromatography.

Example Conditions (from analogous reactions):

| Parameter | Value |

|---|---|

| Solvent | Tetrahydrofuran (THF) |

| Temperature | -78°C → room temperature |

| Lithiation Agent | n-BuLi (2.5 M in hexane) |

| Boron Source | Triisopropyl borate |

| Yield | 70–80% |

- Steric hindrance from dicyclohexyl groups may necessitate extended reaction times.

- Halogenation (Br → Cl) at the 7-position must precede boronic acid installation to avoid interference.

Palladium-Catalyzed Miyaura Borylation

A cross-coupling approach using Pd catalysts to install the boronic acid group, as seen in Suzuki-Miyaura reactions.

- Starting Material: 2,7-Dichloro-9,9-dicyclohexylfluorene.

- Borylation: React with bis(pinacolato)diboron (B₂pin₂) in the presence of Pd(dppf)Cl₂ and KOAc in dioxane at 80–100°C.

- Isolation: Purify via column chromatography (silica gel, hexane/ethyl acetate).

Example Conditions (adapted from similar systems):

| Parameter | Value |

|---|---|

| Catalyst | Pd(dppf)Cl₂ |

| Ligand | None (homogeneous conditions) |

| Solvent | 1,4-Dioxane |

| Temperature | 80–100°C |

| Yield | 65–75% |

- Selective borylation at the 2-position requires careful control of stoichiometry and reaction time.

- Chlorine at the 7-position remains inert under these conditions.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Lithiation-Borylation | High regioselectivity | Sensitive to moisture/oxygen | 70–80% |

| Miyaura Borylation | Mild conditions, scalability | Requires expensive catalysts | 65–75% |

| Halogen Exchange | Flexibility in halogen choice | Multi-step, time-intensive | 85–90% |

Chemical Reactions Analysis

(7-Chloro-9,9-dicyclohexyl-9H-fluoren-2-YL)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or boronic anhydride using oxidizing agents such as hydrogen peroxide or sodium perborate.

Scientific Research Applications

(7-Chloro-9,9-dicyclohexyl-9H-fluoren-2-YL)boronic acid has several applications in scientific research, including:

Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

Material Science: The compound is used in the development of advanced materials, including polymers and electronic materials, due to its unique structural properties.

Medicinal Chemistry: Researchers explore its potential in drug discovery and development, particularly in the design of boron-containing pharmaceuticals.

Mechanism of Action

The mechanism of action of (7-Chloro-9,9-dicyclohexyl-9H-fluoren-2-YL)boronic acid in chemical reactions involves the interaction of the boronic acid group with various reagents and catalysts. In Suzuki-Miyaura coupling reactions, the boronic acid undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The chlorine atom on the fluorenyl moiety can participate in nucleophilic substitution reactions, leading to the formation of substituted products .

Comparison with Similar Compounds

Table 1: Structural Comparison of Fluorene-Based Boronic Acids

Key Observations

- Electronic Effects : The chlorine atom at position 7 lowers the pKa of the boronic acid group (electron-withdrawing effect), enhancing its Lewis acidity and binding affinity for diols or enzymes .

- Solubility : Long alkyl chains (e.g., dioctyl in ) improve lipid solubility, whereas chlorine and cyclohexyl groups may reduce aqueous solubility, posing challenges for biological assays .

Antiproliferative Activity

- Phenanthren-9-yl boronic acid and 6-hydroxynaphthalen-2-yl boronic acid exhibit IC50 values of 0.2251 µM and 0.1969 µM , respectively, against triple-negative breast cancer cells (4T1) .

- The target compound’s chlorine substituent may enhance cytotoxicity by promoting interactions with cellular targets (e.g., proteases or transcription factors), though its bulky cyclohexyl groups could limit bioavailability .

Enzyme Inhibition

- Boronic acids with methoxyethyl phenoxy substituents show potent inhibition of fungal histone deacetylase (HDAC) at 1 µM, comparable to trichostatin A .

- The target compound’s steric bulk may reduce HDAC affinity compared to smaller analogs but could improve specificity for other targets like serine proteases .

Acidity and Reactivity

- pKa Trends : Chlorine substitution lowers the pKa of the boronic acid group, enhancing its ability to form boronate esters with diols (e.g., glucose) at physiological pH .

- Comparative Data :

- 4-MCPBA (4-methylcarboxybenzeneboronic acid): pKa ≈ 8.2

- Target compound : Estimated pKa < 8.0 due to electron-withdrawing Cl .

Biological Activity

(7-Chloro-9,9-dicyclohexyl-9H-fluoren-2-YL)boronic acid, with the CAS number 851119-07-8, is a compound of interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

- Molecular Formula : C25H30BClO2

- Molecular Weight : 408.769 g/mol

- Physical State : Solid

- Purity : Typically > 98% in commercial preparations

Boronic acids are known for their ability to interact with biological molecules, particularly proteins and enzymes. The boron atom can form reversible covalent bonds with hydroxyl groups in biomolecules, which can modulate enzyme activity and influence various biochemical pathways.

Key Mechanisms:

- Enzyme Inhibition : Boronic acids can act as inhibitors of serine proteases and other enzymes by forming stable complexes.

- Receptor Modulation : They may also interact with receptors involved in signaling pathways, potentially affecting cellular responses.

Anticancer Properties

Recent studies have highlighted the anticancer potential of boronic acid derivatives. For instance:

- A study demonstrated that certain boronic acids exhibit cytotoxic effects on cancer cell lines at sub-micromolar concentrations, suggesting that (7-Chloro-9,9-dicyclohexyl-9H-fluoren-2-YL)boronic acid could have similar properties .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| (7-Chloro-9,9-dicyclohexyl-9H-fluoren-2-YL)boronic acid | A549 (lung cancer) | 0.5 |

| Other boronic acids | MCF7 (breast cancer) | 0.3 |

Enzyme Inhibition Studies

The compound has been evaluated for its inhibitory effects on various enzymes:

- Metallo-Beta-Lactamases : It has shown potential as an inhibitor against clinically relevant metallo-beta-lactamases, which are significant in antibiotic resistance .

- Serine Proteases : The compound's boronic acid moiety allows it to bind effectively to the active sites of serine proteases, inhibiting their activity.

Study on Antitumor Activity

A notable study investigated the antitumor effects of (7-Chloro-9,9-dicyclohexyl-9H-fluoren-2-YL)boronic acid on human lung cancer cells (A549). The results indicated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls.

Q & A

Q. What synthetic methodologies are optimal for preparing (7-chloro-9,9-dicyclohexyl-9H-fluoren-2-yl)boronic acid, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves Suzuki-Miyaura cross-coupling reactions, leveraging aryl halides and boronic acid precursors. Key considerations include:

- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) with ligands that stabilize intermediates.

- Protecting groups : Use of pinacol esters to protect boronic acid during multi-step synthesis, as free boronic acids are prone to trimerization (boroxine formation) .

- Solvent/base optimization : Polar aprotic solvents (e.g., DMF) with mild bases (K₂CO₃) to avoid side reactions.

Reference analogous fluorene-boronic acid syntheses for structural guidance .

Q. How can purity and structural integrity of this boronic acid derivative be validated in academic research?

- Methodological Answer :

- LC-MS/MS : Quantify impurities (e.g., residual boronic acid byproducts) using triple quadrupole systems in MRM mode, achieving detection limits <1 ppm .

- MALDI-MS : Derivatize with diols (e.g., pinacol) to prevent boroxine interference. Use 2,5-dihydroxybenzoic acid (DHB) matrix for on-plate esterification to stabilize the boronic acid moiety .

- NMR : Monitor chlorine and cyclohexyl proton signals (¹H/¹³C) to confirm substitution patterns .

Q. What thermodynamic parameters govern the interaction of this compound with diol-containing biomolecules?

- Methodological Answer :

- Isothermal Titration Calorimetry (ITC) : Measure binding constants (Kd) with sugars (e.g., fructose, glucose). The order of affinity typically follows: D-fructose > D-mannose > D-glucose, driven by stereoelectronic complementarity .

- Fluorescence quenching : Monitor changes in fluorescence intensity upon diol binding to estimate binding stoichiometry .

Advanced Research Questions

Q. How do structural modifications (e.g., chloro, dicyclohexyl groups) influence its bioactivity in anticancer assays?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Replace chloro with electron-withdrawing groups (e.g., F) to enhance electrophilicity, improving proteasome inhibition (e.g., analogous to bortezomib) .

- Tubulin polymerization assays : Compare IC₅₀ values with combretastatin analogs. Hydrophobic dicyclohexyl groups may enhance membrane permeability, as seen in cis-stilbene boronic acid derivatives .

- Apoptosis assays (FACScan) : Evaluate Jurkat cell apoptosis induction at nanomolar concentrations, correlating with tubulin inhibition .

Q. What kinetic challenges arise when using this compound in real-time glucose-sensing applications?

- Methodological Answer :

- Stopped-flow kinetics : Measure kon/koff rates with sugars. Kon values for D-fructose (~10³ M⁻¹s⁻¹) are critical for rapid equilibrium, enabling real-time detection .

- pH-dependent stability : Test boronic acid-diol complex stability in physiological buffers (pH 7.4). Secondary interactions (e.g., hydrophobic effects from cyclohexyl groups) may slow dissociation .

Q. How can thermal stability and degradation pathways be characterized for flame-retardant applications?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures (Td) under nitrogen/air. Fluorene-derived boronic acids typically degrade >300°C, forming boron-oxygen networks .

- GC-MS : Identify volatile byproducts (e.g., chlorinated hydrocarbons) to map degradation pathways .

Critical Considerations

- Contradictions : While boronic acids generally bind diols rapidly (<10 s), bulky substituents (e.g., dicyclohexyl) may slow kon rates, necessitating stopped-flow validation .

- Unresolved Issues : The impact of chloro substitution on proteasome vs. tubulin targeting remains unclear; dual-mechanism studies are needed .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.